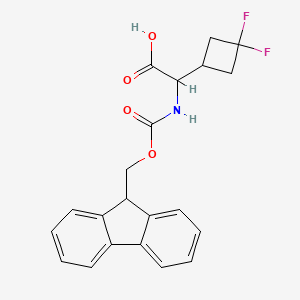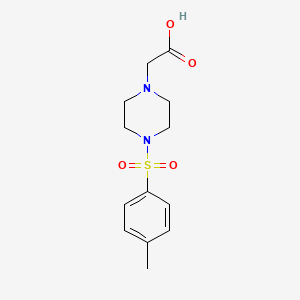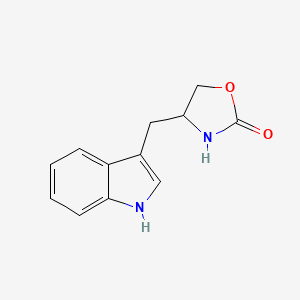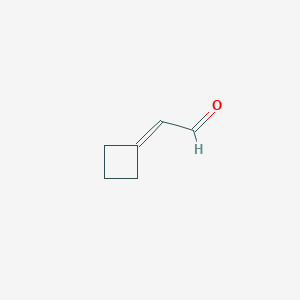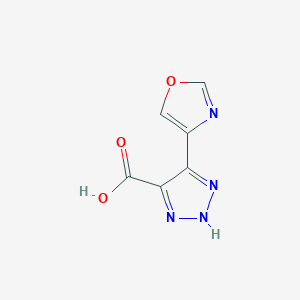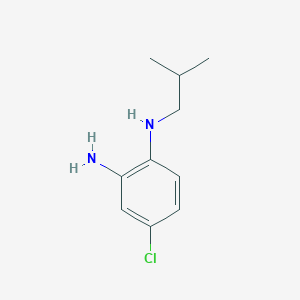
4-Chloro-n1-isobutylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-n1-isobutylbenzene-1,2-diamine is a chemical compound with the molecular formula C10H15ClN2 and a molecular weight of 198.69 g/mol . This compound is a derivative of benzene, featuring a chlorine atom and an isobutyl group attached to a benzene ring with two amine groups at the 1 and 2 positions.
Vorbereitungsmethoden
The synthesis of 4-Chloro-n1-isobutylbenzene-1,2-diamine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloronitrobenzene with isobutylamine, followed by reduction of the nitro group to an amine group. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Analyse Chemischer Reaktionen
4-Chloro-n1-isobutylbenzene-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can further modify the amine groups or other functional groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom or other substituents on the benzene ring are replaced by other groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-Chloro-n1-isobutylbenzene-1,2-diamine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Chloro-n1-isobutylbenzene-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then react further to yield various substituted benzene derivatives. The specific molecular targets and pathways involved depend on the context of its use in biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-n1-isobutylbenzene-1,2-diamine can be compared with other similar compounds, such as:
4,5-Dichloro-N1-isobutylbenzene-1,2-diamine: This compound features an additional chlorine atom on the benzene ring, which can influence its reactivity and applications.
2-chlorobenzene-1,4-diamine: This compound has a different substitution pattern on the benzene ring, which can affect its chemical properties and uses. The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and isobutyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H15ClN2 |
|---|---|
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
4-chloro-1-N-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H15ClN2/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,13H,6,12H2,1-2H3 |
InChI-Schlüssel |
OUOMOZVTVHDHHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=C(C=C(C=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


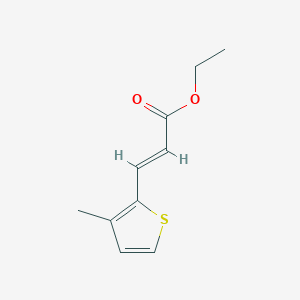
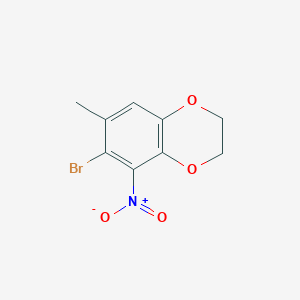
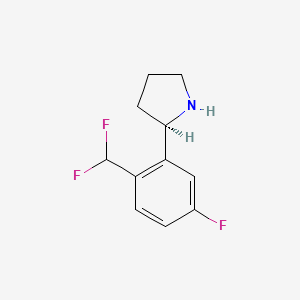
![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
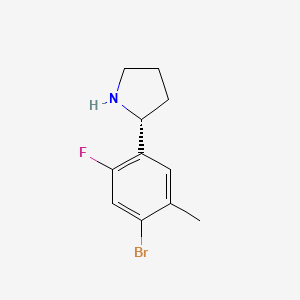


![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)

